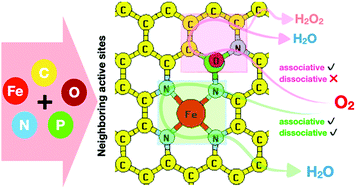Oxygen reduction reaction mechanism on a phosporus-doped pyrolyzed graphitic Fe/N/C catalyst†
New Journal of Chemistry Pub Date: 2019-06-25 DOI: 10.1039/C9NJ02118C
Abstract
The oxygen reduction reaction (ORR) mechanism on the active sites of a phosphorus-doped pyrolyzed Fe/N/C catalyst is examined by using density functional theory based calculations. The introduction of the phosphorus dopant creates three initial possible active sites for the ORR i.e., FeN4, C–N and P-doped sites. In the presence of O2, the P-doped sites become passivated while the rest of the catalyst sites are still functional. The ORR profile for the associative mechanism (the O2 molecule is reduced from its molecular form) on the FeN4 site is practically unaffected by the presence of the neighboring P![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O site. However, the ORR profile for the dissociative mechanism (the O2 molecule is reduced from its dissociated form) on the FeN4 site is significantly improved as compared to that on the undoped Fe/N/C catalyst system. This phenomenon is mainly induced by the distortion of C–C networks due to the presence of the neighboring FeN4 and P
O site. However, the ORR profile for the dissociative mechanism (the O2 molecule is reduced from its dissociated form) on the FeN4 site is significantly improved as compared to that on the undoped Fe/N/C catalyst system. This phenomenon is mainly induced by the distortion of C–C networks due to the presence of the neighboring FeN4 and P![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O sites, which leads to the stabilization of the *OH adsorption state on the C atoms next to the FeN4 site.
O sites, which leads to the stabilization of the *OH adsorption state on the C atoms next to the FeN4 site.


Recommended Literature
- [1] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [2] Strain-based chemical sensing using metal–organic framework nanoparticles†
- [3] Recent advances in ternary layered double hydroxide electrocatalysts for the oxygen evolution reaction
- [4] Coupling of nitroxyl radical as an electrochemical charging catalyst and ionic liquid for calcium plating/stripping toward a rechargeable calcium–oxygen battery†
- [5] Design and performance of pH-responsive cyano-Raman label SERS probes based on single urchin Au nanoparticles†
- [6] Indacenodithiophene: a promising building block for high performance polymer solar cells
- [7] Investigation of the stability of medicinal additives in animal feedingstuffs to prepare reference feeds
- [8] Observation of two-step nucleation in methanehydrates†
- [9] Characterization of the double sulfites Cu2SO3·MSO3·2H2O (M = Cu, Fe, Mn or Cd) by photothermal techniques
- [10] Polymer-supported PPh3 as a reusable organocatalyst for the Mukaiyama aldol and Mannich reaction†










